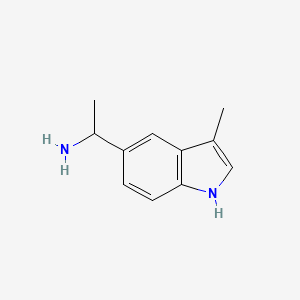

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

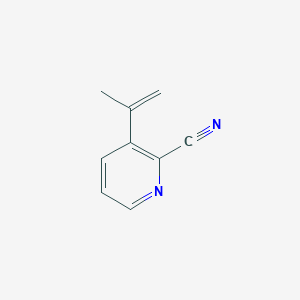

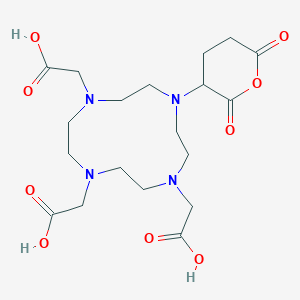

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance found in various plants and animals. It is structurally related to the tryptamine family and is a member of the indole alkaloid group. 5-MeO-DMT has a long history of use in traditional shamanic ceremonies, particularly in South America, as a powerful entheogen. In recent years, it has gained increasing popularity among recreational users due to its psychedelic effects.

Mecanismo De Acción

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. It is thought to act primarily on the 5-HT2A serotonin receptor, although it is also known to bind to other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Activation of these receptors is thought to be responsible for the psychedelic effects of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine.

Biochemical and Physiological Effects

The effects of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine on the body are largely due to its action on serotonin receptors. Activation of these receptors leads to an increase in the release of serotonin, which is associated with feelings of euphoria, increased sensory perception, and altered states of consciousness. In addition, 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine has been shown to increase levels of dopamine, which is associated with feelings of pleasure and reward.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine in laboratory experiments is that it is a relatively safe and non-toxic compound. It has a relatively low toxicity profile and is not known to cause any serious side effects. However, it is important to note that 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is a Schedule I controlled substance in the United States, so it is important to take the necessary precautions when working with this compound in a laboratory setting.

Direcciones Futuras

There are a number of potential future directions for research on 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine. These include further investigation into its potential therapeutic benefits, such as its potential to treat depression, anxiety, and addiction. Additionally, further research could be conducted into its potential to induce mystical-type experiences and its potential to treat cluster headaches. Finally, further research could be conducted into its potential to treat post-traumatic stress disorder (PTSD).

Métodos De Síntesis

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be synthesized in a laboratory setting using a variety of methods. The most common method is the reductive alkylation of tryptamine with formaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction produces a crude mixture of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine and other byproducts which must be purified by chromatography or other methods. Other methods for synthesizing 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine include the reaction of tryptamine with an alkyl halide in the presence of a base, as well as the reaction of indole with an alkyl halide in the presence of a base.

Aplicaciones Científicas De Investigación

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine has been the subject of research in a variety of scientific fields, including neuroscience, pharmacology, and psychiatry. It has been studied for its potential therapeutic benefits in treating depression, anxiety, and addiction. In addition, it has been studied as a potential treatment for cluster headaches, as well as for its potential to induce mystical-type experiences. Furthermore, it has been studied as a potential treatment for post-traumatic stress disorder (PTSD).

Propiedades

IUPAC Name |

1-(3-methyl-1H-indol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6,8,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDUPHYYPOGHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-1H-indol-5-YL)ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)